5-(6-Bromo-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. The initial step often includes the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position. This is followed by the formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions involving appropriate precursors. The thiophene ring is then introduced via cross-coupling reactions, such as Suzuki or Stille coupling, under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
5-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with specific molecular targets and pathways. The brominated benzodioxole and thiophene moieties allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: shares structural similarities with other benzodioxole and thiophene-containing compounds.
6-BROMO-1,3-BENZODIOXOL-5-YL)ACETIC ACID: Another brominated benzodioxole derivative with different functional groups and applications.
Uniqueness
The uniqueness of 5-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE lies in its combination of the benzodioxole, thiophene, and pyrazolo[1,5-c][1,3]benzoxazine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15BrN2O3S |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
5-(6-bromo-1,3-benzodioxol-5-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H15BrN2O3S/c22-14-9-19-18(25-11-26-19)8-13(14)21-24-16(12-4-1-2-5-17(12)27-21)10-15(23-24)20-6-3-7-28-20/h1-9,16,21H,10-11H2 |
InChI Key |
MPUBZHQSLQNURA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC6=C(C=C5Br)OCO6 |
Origin of Product |
United States |
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